molecular formula C16H17Cl2F3N4 B2447840 4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}aniline hydrochloride CAS No. 321848-37-7

4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}aniline hydrochloride

Cat. No.: B2447840
CAS No.: 321848-37-7
M. Wt: 393.24
InChI Key: YLBDDKMQKOAHTC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution rules. The parent structure is identified as aniline , with a piperazine moiety attached at the para-position of the benzene ring. The piperazine group is further substituted at its fourth nitrogen atom with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group. The hydrochloride salt form is denoted by appending "hydrochloride" to the base name.

The systematic breakdown is as follows:

  • Root name : Aniline (benzene with an amine group at position 4).
  • Substituent : Piperazin-1-yl group at position 4 of the benzene ring.
  • Piperazine substitution : 3-Chloro-5-(trifluoromethyl)pyridin-2-yl group at position 4 of the piperazine ring.
  • Salt form : Hydrochloride (HCl).

This nomenclature aligns with the structural formula C₁₆H₁₇Cl₂F₃N₄ , as confirmed by PubChem.

Molecular Architecture Analysis

Pyridine-Piperazine-Aniline Core Structure

The compound’s backbone consists of three interconnected aromatic systems:

  • Aniline moiety : A benzene ring with a primary amine (-NH₂) at position 4.
  • Piperazine bridge : A six-membered diamine ring linking the aniline and pyridine groups.
  • Pyridine derivative : A nitrogen-containing heterocycle substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively.

The piperazine ring adopts a chair conformation, minimizing steric strain between the pyridine and aniline groups. The N1 nitrogen of piperazine connects to the pyridine ring, while N4 bonds to the aniline moiety. This configuration creates a planar arrangement between the pyridine and aniline rings, facilitated by π-π stacking interactions.

Key Bonding Features:
  • Pyridine-piperazine bond : A single C-N bond (1.47 Å) between pyridine’s C2 and piperazine’s N1.
  • Piperazine-aniline bond : A C-N bond (1.45 Å) between piperazine’s N4 and aniline’s C4.

Chloro-Trifluoromethyl Substituent Configuration

The pyridine ring’s substitution pattern is critical to the compound’s electronic properties:

  • Chlorine atom at position 3: Introduces electron-withdrawing effects via inductive (-I) and resonance (-M) mechanisms.
  • Trifluoromethyl group at position 5: A strong -I group that enhances electrophilicity at the pyridine’s nitrogen.

These substituents create a polarized electron distribution, with partial positive charges at pyridine’s C2 and C6 positions. This polarization facilitates interactions with biological targets, though such applications fall outside this structural analysis.

Comparative Structural Analysis with Analogous Piperazine Derivatives

Piperazine derivatives exhibit diverse pharmacological profiles depending on their substitution patterns. Below is a comparative analysis of key structural analogs:

Compound Name Core Structure Substituents Molecular Formula
4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}aniline hydrochloride Pyridine-piperazine-aniline -Cl, -CF₃ at pyridine; -NH₂ at aniline C₁₆H₁₇Cl₂F₃N₄
4-[4-(4-Methoxyphenyl)piperazin-1-yl]aniline Piperazine-aniline -OCH₃ at phenyl; -NH₂ at aniline C₁₇H₂₁N₃O
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine Pyridine-piperazine -Cl, -CF₃ at pyridine C₁₀H₁₁ClF₃N₃

Structural Insights:

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The -Cl/-CF₃ groups in the target compound increase electrophilicity compared to the -OCH₃ group in the methoxy analog.
    • This difference alters solubility: the hydrochloride salt of the target compound is water-soluble (≥10 mg/mL), whereas the methoxy derivative requires organic solvents.
  • Aniline vs. Pyridine Terminal Groups :

    • The aniline moiety in the target compound enables hydrogen bonding via its -NH₂ group, absent in the pyridine-terminal analog.
  • Salt Forms :

    • Hydrochloride salts (as in the target compound) enhance crystalline stability compared to freebase piperazines.

Properties

IUPAC Name

4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF3N4.ClH/c17-14-9-11(16(18,19)20)10-22-15(14)24-7-5-23(6-8-24)13-3-1-12(21)2-4-13;/h1-4,9-10H,5-8,21H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBDDKMQKOAHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C3=C(C=C(C=N3)C(F)(F)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}aniline hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes a piperazine ring and a chloro-trifluoromethyl-pyridine moiety, which are known to influence its biological interactions.

The chemical formula for this compound is C12_{12}H12_{12}ClF3_3N3_3·HCl, with a molecular weight of 303.7 g/mol. Its structural components suggest potential interactions with various biological targets due to the presence of electronegative atoms and functional groups.

PropertyValue
Chemical Formula C12_{12}H12_{12}ClF3_3N3_3·HCl
Molecular Weight 303.7 g/mol
CAS Number Not specified
Appearance White to off-white powder

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyridine and piperazine have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific kinases or growth factor receptors.

  • Inhibition of Cell Proliferation : Studies have demonstrated that related compounds can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
  • Targeting Specific Pathways : Compounds similar to this compound have been shown to target pathways such as the fibroblast growth factor receptor (FGFR), which is crucial for tumor growth and metastasis .

Antimicrobial Activity

The presence of a chloro-trifluoromethyl group is associated with enhanced antimicrobial activity. Compounds containing these moieties have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Research indicates that similar compounds exhibit MIC values in the range of 31.25 µg/mL against specific pathogens, suggesting potent antibacterial properties .
  • Mechanism of Action : The antimicrobial effect is hypothesized to result from disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry examined a series of pyridine derivatives and found that certain substitutions led to increased potency against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells, with IC50 values significantly lower than standard chemotherapeutics .
  • Antimicrobial Testing : Another investigation assessed the antibacterial efficacy of pyridine derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that modifications in the piperazine ring enhanced activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Piperazine Ring Modifications : Alterations in the piperazine substituents can lead to enhanced binding affinity for biological targets.
  • Chloro and Trifluoromethyl Groups : These groups are essential for increasing lipophilicity and improving membrane permeability, which can enhance cellular uptake and bioactivity .

Scientific Research Applications

Drug Development

4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}aniline hydrochloride has been investigated as a potential drug candidate for various diseases, particularly central nervous system disorders. Its structure allows for interaction with G protein-coupled receptors (GPCRs), which are critical targets in drug discovery.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the development of allosteric modulators targeting dopamine receptors, showcasing the compound's potential in treating conditions like schizophrenia and Parkinson's disease through modulation of dopaminergic signaling pathways .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens. Research indicates that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli18
Mycobacterium smegmatis16

The presence of electron-withdrawing groups enhances its antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Cancer Research

Recent studies have explored the potential anticancer properties of compounds related to this compound. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis has been a focal point.

Case Study : A study demonstrated that similar piperazine derivatives exhibited cytotoxic effects on cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at Pyridine Ring

The 3-chloro-5-(trifluoromethyl)pyridine moiety undergoes SNAr reactions due to electron-withdrawing effects from the trifluoromethyl (-CF₃) and chlorine groups. Key observations include:

Reaction ConditionsNucleophileProductYieldReference
Piperazine in toluene at 80°CPiperazinePiperazine-pyridine adduct38%
Cyclohexyl MgCl₂ in THFGrignard reagentAlkylated pyridine derivative72%
Aqueous NH₃ at 120°CAmmonia3-Amino-pyridine analog55%

The trifluoromethyl group enhances electrophilicity at the C2 position, facilitating substitution with amines or alkoxides . Chlorine at C3 serves as a leaving group but requires activation via electron-deficient intermediates .

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in alkylation, acylation, and thiourea formation:

Alkylation/Acylation

Piperazine reacts with electrophiles like alkyl halides or acyl chlorides:

  • Example : Reaction with methyl iodide yields N-methylpiperazine derivatives (85% yield) .

  • Kinetic preference : Secondary amines react faster than primary amines due to steric accessibility .

Thiourea Formation

1,1′-Thiocarbonyldiimidazole-mediated coupling generates thiourea derivatives:

text
Reaction: Aniline + 1,1′-thiocarbonyldiimidazole → Thiourea analog Conditions: 40°C, dichloromethane, 2 hrs Yield: 92% [3]

This modification enhances antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Aniline Group Reactivity

The para-aminophenyl group participates in diazotization and coupling reactions:

Reaction TypeReagentProductApplication
DiazotizationNaNO₂/HClDiazonium saltIntermediate for azo dyes
Buchwald–Hartwig CouplingPd catalyst, aryl halideBiaryl derivativesPharmacological probes

Notable Example :
Coupling with 4-methoxypyridin-2-amine under Pd catalysis produces arylpiperazine-thiourea hybrids with submicromolar IC₅₀ against bacterial Sfp-PPTase .

Salt-Form-Dependent Solubility

The hydrochloride salt improves aqueous solubility (23 mg/mL at 25°C) , enabling reactions in polar solvents like water or methanol. Neutralization with NaOH regenerates the free base, which is lipid-soluble and suitable for organic-phase reactions .

Comparative Reactivity of Structural Analogs

Modifications to the core structure alter reactivity:

Analog StructureKey ModificationReactivity Change
4-Fluoro-pyridineFluorine at C5Reduced SNAr rates due to weaker EW effect
3-Bromo-pyridineBromine at C3Faster SNAr (Br⁻ better leaving group)
Piperidine coreSix-membered ringLower nucleophilicity vs piperazine

Data sourced from optimization studies on PPTase inhibitors .

Stability Under Physiological Conditions

The compound remains stable in pH 7.4 buffer for 24 hrs but degrades in acidic media (pH < 3) via hydrolysis of the piperazine-aniline bond . This property informs its use as a prodrug in targeted drug delivery systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}aniline hydrochloride?

  • Methodological Answer : A two-step synthesis is typical:

Nucleophilic substitution : React 3-chloro-5-(trifluoromethyl)pyridin-2-amine with 1-(4-aminophenyl)piperazine in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃, 80–100°C, 12–24 h).

Salt formation : Treat the free base with concentrated HCl in ethanol, followed by recrystallization (ethanol/water) to isolate the hydrochloride salt.
Monitor reaction progress via TLC (silica, ethyl acetate/hexane 3:7) and confirm purity via HPLC .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • Purity : HPLC (C18 column, gradient: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm.
  • Structural confirmation :
  • NMR : ¹H/¹³C NMR in DMSO-d₆ to verify aromatic protons (δ 6.5–8.5 ppm) and piperazine/amine signals.
  • IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N/C=C).
  • Mass spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺.
    Cross-reference with PubChem data (InChIKey: YLBDDKMQKOAHTC) .

Q. What safety precautions are critical when handling this hydrochloride salt?

  • Methodological Answer :

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use a fume hood to avoid inhalation of aerosols.
  • Storage : Airtight container, protected from light at 2–8°C.
  • Emergency measures :
  • Skin contact: Wash with soap/water; seek medical attention for irritation.
  • Eye exposure: Rinse with water for 15 min.
    Safety protocols align with GHS guidelines for similar piperazine derivatives .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency in the piperazine ring formation?

  • Methodological Answer :

  • Parameter screening :
  • Solvent : Compare DMF (high polarity) vs. acetonitrile (lower boiling point).
  • Base : Test organic bases (e.g., DIEA) vs. inorganic (K₂CO₃).
  • Microwave-assisted synthesis : Reduce reaction time (30 min at 120°C) while maintaining yield.
  • Molar ratio : Optimize amine:chloropyridine ratio (1:1.2) to minimize byproducts.
    Validate via LC-MS and isolate intermediates for kinetic studies .

Q. What computational methods predict the compound's receptor binding potential?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with serotonin receptor (5-HT₃R) PDB structures to estimate binding affinity.
  • QSAR modeling : Calculate electronic descriptors (HOMO/LUMO) via Gaussian (B3LYP/6-31G* basis set).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers.
    Cross-validate with in vitro assays (e.g., radioligand displacement) .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay standardization :
  • Use identical cell lines (e.g., HEK293 vs. CHO) and incubation times.
  • Include stability checks (HPLC post-incubation to detect degradation).
  • Orthogonal methods : Compare FRET-based cAMP assays with ELISA for GPCR activity.
  • Metabolite screening : LC-MS/MS to rule out interference from hydrolysis products.
    Address discrepancies via collaborative data-sharing platforms .

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